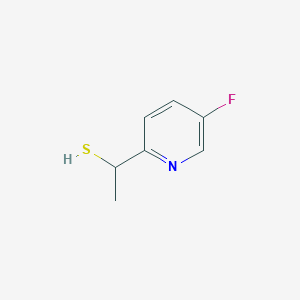

1-(5-Fluoropyridin-2-yl)ethane-1-thiol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C7H8FNS |

|---|---|

Molecular Weight |

157.21 g/mol |

IUPAC Name |

1-(5-fluoropyridin-2-yl)ethanethiol |

InChI |

InChI=1S/C7H8FNS/c1-5(10)7-3-2-6(8)4-9-7/h2-5,10H,1H3 |

InChI Key |

DAEPOEDNMCCCAH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=NC=C(C=C1)F)S |

Origin of Product |

United States |

Structural Classification and Unique Features of Thiolated Fluoropyridines

1-(5-Fluoropyridin-2-yl)ethane-1-thiol belongs to the class of thiolated fluoropyridines. Its structure is characterized by a pyridine (B92270) ring, a six-membered aromatic heterocycle containing a nitrogen atom, substituted with a fluorine atom at the 5-position and an ethanethiol (B150549) group at the 2-position. This specific arrangement of functional groups imparts a unique combination of electronic and steric properties to the molecule.

The fluorine atom, being the most electronegative element, exerts a strong electron-withdrawing inductive effect on the pyridine ring. This influences the electron density distribution, affecting the molecule's reactivity, pKa, and potential for intermolecular interactions. The thiol group (-SH), on the other hand, is a versatile functional group known for its nucleophilicity, ability to form disulfide bonds through oxidation, and its role in coordinating to metal ions. The combination of a fluorinated electron-deficient aromatic system with a reactive sulfur-containing side chain makes this compound a promising candidate for various applications.

| Moiety | Key Structural Feature | Anticipated Influence on this compound |

|---|---|---|

| 5-Fluoropyridine | Electron-withdrawing fluorine atom on an aromatic heterocyclic ring. | Modulates basicity of the pyridine nitrogen, influences the reactivity of the ring towards nucleophilic and electrophilic attack, and can participate in hydrogen bonding. |

| Ethanethiol | Nucleophilic thiol (-SH) group on an ethyl side chain. | Provides a site for covalent bond formation (e.g., disulfide bridges), chelation with metals, and potential for chiral functionalization at the carbon bearing the thiol. |

Current Research Landscape and Significance Within Heterocyclic and Organosulfur Chemistry

While specific research on 1-(5-Fluoropyridin-2-yl)ethane-1-thiol is still emerging, the broader fields of heterocyclic and organosulfur chemistry provide a clear indication of its potential significance. Fluorinated heterocyclic compounds are of immense interest in medicinal chemistry due to the ability of fluorine to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. Pyridine (B92270) rings are a common scaffold in a vast number of pharmaceuticals.

Similarly, organosulfur compounds play a crucial role in various biological processes and have found applications in drug discovery and materials science. The thiol group, in particular, is a key functional group in many biologically active molecules, including the amino acid cysteine. The unique combination of a fluoropyridine moiety and a thiol group in this compound suggests potential applications in the development of novel therapeutic agents, probes for chemical biology, and advanced materials.

| Research Area | Rationale based on Structural Features | Potential Application |

|---|---|---|

| Medicinal Chemistry | The fluoropyridine core is a common pharmacophore, and the thiol group can interact with biological targets. | Development of enzyme inhibitors, receptor modulators, or antimicrobial agents. |

| Materials Science | The thiol group can be used for surface modification of nanoparticles or for the synthesis of self-assembled monolayers. | Creation of novel functional materials with tailored electronic or optical properties. |

| Chemical Biology | The thiol group allows for conjugation to biomolecules or for use as a tag in biological systems. | Development of chemical probes to study biological processes or for use in bioconjugation strategies. |

Advanced Spectroscopic and Structural Elucidation of 1 5 Fluoropyridin 2 Yl Ethane 1 Thiol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure, dynamics, and environment of a compound in solution. For 1-(5-Fluoropyridin-2-yl)ethane-1-thiol, a combination of one-dimensional and multi-dimensional NMR experiments would be employed to unambiguously assign all proton and carbon resonances and to elucidate its stereochemical and conformational properties.

Assignment of Proton and Carbon Resonances

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the protons on the pyridine (B92270) ring and the ethanethiol (B150549) side chain. The pyridine protons will appear in the aromatic region, typically between 7.0 and 8.5 ppm. The fluorine substituent at the 5-position will influence the chemical shifts of the adjacent protons at the 4- and 6-positions and will also result in through-bond couplings.

The ¹³C NMR spectrum will similarly show characteristic signals for the pyridine ring carbons and the ethanethiol side chain carbons. The carbon directly bonded to the fluorine atom (C-5) will exhibit a large one-bond C-F coupling constant. The other pyridine carbons will also show smaller two- and three-bond C-F couplings.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Coupling Constants for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key Coupling Constants (Hz) |

| H-3 | ~7.5 - 7.8 | - | ³J(H-H), ⁴J(H-F) |

| H-4 | ~7.2 - 7.5 | - | ³J(H-H), ³J(H-F) |

| H-6 | ~8.2 - 8.5 | - | ⁴J(H-H), ³J(H-F) |

| CH | ~4.0 - 4.5 | ~35 - 45 | ³J(H-H) |

| CH₃ | ~1.6 - 1.9 | ~20 - 25 | ³J(H-H) |

| SH | ~1.5 - 2.5 | - | - |

| C-2 | - | ~160 - 165 | ²J(C-F) |

| C-3 | - | ~120 - 125 | ³J(C-F) |

| C-4 | - | ~125 - 130 | ²J(C-F) |

| C-5 | - | ~155 - 160 | ¹J(C-F) |

| C-6 | - | ~145 - 150 | ²J(C-F) |

Note: These are predicted values and may vary based on the solvent and other experimental conditions.

Elucidation of Stereochemistry and Regiochemistry

The ethanethiol group is attached to the 2-position of the 5-fluoropyridine ring, defining the regiochemistry of the molecule. The stereochemistry at the chiral center (the carbon of the ethanethiol group attached to the pyridine ring) would be of interest. If the compound is synthesized as a racemate, the protons and carbons of the two enantiomers will be indistinguishable in a standard achiral NMR solvent. However, the use of chiral solvating agents or chiral derivatizing agents could be employed to resolve the signals of the enantiomers, allowing for the determination of enantiomeric excess.

Dynamic NMR Studies of Conformational Preferences and Tautomerism

Dynamic NMR (DNMR) studies could provide insights into the conformational dynamics of the ethanethiol side chain. Rotation around the C-C and C-S bonds may be observable at different temperatures. By analyzing the changes in the NMR line shapes as a function of temperature, the energy barriers for these rotational processes could be determined.

Thiol-thione tautomerism is a possibility for this molecule, although the thiol form is generally more stable. DNMR studies could be used to investigate the presence of any minor tautomeric forms and the kinetics of their interconversion.

Multi-dimensional NMR Techniques for Complex Structure Determination

To confirm the assignments of protons and carbons and to establish through-bond and through-space connectivities, a suite of multi-dimensional NMR experiments would be essential. These would include:

COSY (Correlation Spectroscopy): To identify proton-proton coupling networks within the pyridine ring and the ethanethiol side chain.

HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons (typically over two or three bonds), which is crucial for confirming the attachment of the ethanethiol side chain to the pyridine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space proximities between protons, which can help to determine the preferred conformation of the molecule.

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry is a vital tool for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of its elemental formula. For this compound (C₇H₈FNS), the expected exact mass can be calculated.

Table 2: Predicted HRMS Data for this compound

| Ion | Calculated Exact Mass (m/z) |

| [M+H]⁺ | 158.0434 |

| [M+Na]⁺ | 180.0253 |

| [M-H]⁻ | 156.0278 |

The observation of a molecular ion peak in the HRMS spectrum corresponding to one of these calculated values would provide strong evidence for the molecular formula of the compound. Fragmentation patterns observed in the tandem mass spectrometry (MS/MS) experiment would further confirm the structure by showing the loss of specific fragments, such as the thiol group or parts of the pyridine ring.

Fragmentation Pattern Analysis for Structural Features

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural details of a compound by analyzing the mass-to-charge ratio of its ions. The fragmentation pattern of this compound under electron impact (EI) provides valuable insights into its molecular structure. The fragmentation process typically involves the ionization of the molecule, followed by a series of bond cleavages and rearrangements, resulting in a unique spectrum of fragment ions.

The key structural features of this compound—a fluoropyridine ring, an ethyl group, and a thiol moiety—dictate its fragmentation behavior. The initial event is the formation of the molecular ion ([M]⁺). Subsequent fragmentation pathways are predicted based on the stability of the resulting ions and neutral losses.

A primary fragmentation pathway involves the cleavage of the C-S bond, which is relatively weak. This can lead to the formation of a resonance-stabilized pyridinyl-ethyl cation and a thiol radical. Another significant fragmentation is the loss of the SH group (mass 33) via α-cleavage, leading to a prominent [M-SH]⁺ ion. The ethyl side chain can also undergo fragmentation, such as the loss of a methyl radical (CH₃) to form an [M-15]⁺ ion.

Fragmentation of the fluoropyridine ring itself can also occur. This may involve the loss of a hydrogen cyanide (HCN) molecule or a fluoro-specific fragmentation, although the C-F bond is generally strong. The presence of the fluorine atom can influence the fragmentation pattern by affecting the electron distribution within the pyridine ring.

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

| Fragment Ion | Proposed Structure | Key Fragmentation Pathway |

|---|---|---|

| [M]⁺ | C₇H₈FN₁S₁⁺ | Molecular Ion |

| [M-SH]⁺ | [C₇H₇FN₁]⁺ | α-cleavage, loss of the thiol group |

| [M-CH₃]⁺ | [C₆H₅FN₁S₁]⁺ | Loss of a methyl radical from the ethyl group |

| [C₅H₄FN]⁺ | Fluoropyridine cation | Cleavage of the bond between the ring and the ethylthiol side chain |

This table presents predicted fragmentation patterns based on the chemical structure and general principles of mass spectrometry. Actual experimental data may vary.

X-ray Crystallography for Solid-State Structure Determination

Absolute Configuration Assignment of the Chiral Center

The this compound molecule possesses a chiral center at the carbon atom of the ethyl group that is bonded to the pyridine ring, the sulfur atom, a methyl group, and a hydrogen atom. This chirality means the compound can exist as two non-superimposable mirror images, or enantiomers (R and S forms). wikipedia.org

X-ray crystallography is a primary method for determining the absolute configuration of a chiral molecule. wikipedia.orgnih.gov The most common technique is anomalous dispersion, often referred to as the Bijvoet method. When X-rays are scattered by atoms, particularly heavier atoms, a small phase shift occurs. By carefully measuring the intensities of Bijvoet pairs—reflections (h,k,l) and (-h,-k,-l) which would be identical in the absence of anomalous scattering—the absolute configuration of the molecule in the crystal can be determined without ambiguity. springernature.com For a molecule containing sulfur, the anomalous scattering signal is often sufficient to make a confident assignment.

Analysis of Intermolecular Interactions and Crystal Packing

The way molecules arrange themselves in a crystal, known as crystal packing, is governed by a variety of intermolecular interactions. For this compound, several types of non-covalent interactions are expected to play a crucial role in the solid-state architecture.

Hydrogen Bonding: The thiol group (S-H) can act as a hydrogen bond donor, though S-H···N or S-H···S hydrogen bonds are generally weaker than those involving oxygen or nitrogen. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor.

π–π Stacking: The aromatic fluoropyridine rings can interact through π–π stacking, where the planar rings arrange themselves in a parallel or offset fashion. This is a common feature in the crystal structures of pyridine derivatives. acs.orgfigshare.com

C-H···F Interactions: The fluorine atom is electronegative and can participate in weak C-H···F hydrogen bonds with hydrogen atoms from neighboring molecules.

S–H/π Interactions: The thiol S-H bond can interact with the π-electron cloud of an adjacent fluoropyridine ring. nih.govacs.org These interactions are known to contribute to the stability of crystal structures containing both thiols and aromatic rings. nih.govacs.org

The interplay of these interactions will determine the final crystal packing motif, which could range from herringbone patterns to layered structures, as seen in other fluorinated pyridines. acs.orgfigshare.com

Table 2: Expected Crystallographic Parameters and Intermolecular Interactions

| Parameter | Expected Feature |

|---|---|

| Crystal System | Dependent on packing, common systems include monoclinic or orthorhombic |

| Space Group | For an enantiomerically pure sample, a chiral space group is expected wikipedia.org |

| Key Intermolecular Interactions | π–π stacking, C-H···F bonds, potential S-H···N hydrogen bonds, S–H/π interactions |

This table is predictive and based on the analysis of similar molecular structures.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. Each functional group has characteristic vibrational frequencies, making these techniques excellent for functional group identification and structural analysis. researchgate.net

For this compound, the IR and Raman spectra would be expected to show characteristic bands corresponding to the vibrations of the fluoropyridine ring, the C-S bond, and the S-H bond.

S-H Stretch: The S-H stretching vibration typically appears as a weak band in the IR spectrum in the region of 2550-2600 cm⁻¹.

C-S Stretch: The C-S stretching vibration is usually found in the 600-800 cm⁻¹ region of the IR spectrum. This band can sometimes be weak and difficult to assign definitively.

Pyridine Ring Vibrations: The aromatic pyridine ring will exhibit several characteristic bands. The C=C and C=N stretching vibrations are typically observed in the 1400-1650 cm⁻¹ region. Ring breathing modes can also be seen at lower frequencies.

C-F Stretch: The C-F stretching vibration is a strong absorption in the IR spectrum, typically occurring in the 1250-1000 cm⁻¹ range. researchgate.net Its exact position is sensitive to the electronic environment of the pyridine ring.

C-H Vibrations: The spectra will also contain bands corresponding to the stretching and bending vibrations of the aromatic C-H bonds on the pyridine ring and the aliphatic C-H bonds of the ethyl group. Aromatic C-H stretches are typically found above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹.

Raman spectroscopy is often complementary to IR spectroscopy. For instance, the S-H and C-S stretches, which can be weak in the IR spectrum, may show stronger signals in the Raman spectrum. Symmetrical vibrations, such as the pyridine ring breathing mode, are often more intense in Raman spectra.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group / Moiety | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| S-H | Stretching | 2550 - 2600 |

| C-H (aliphatic) | Stretching | 2850 - 3000 |

| C-H (aromatic) | Stretching | 3000 - 3100 |

| C=C, C=N (pyridine ring) | Stretching | 1400 - 1650 |

| C-F | Stretching | 1000 - 1250 |

This table provides typical wavenumber ranges for the indicated functional groups based on established spectroscopic data for similar compounds.

Computational Chemistry and Theoretical Studies on 1 5 Fluoropyridin 2 Yl Ethane 1 Thiol

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations are fundamental to modern chemistry, offering deep insights into molecular behavior at the electronic level. These methods are used to determine the preferred three-dimensional arrangement of atoms, the distribution of electrons, and the energies of molecular orbitals, which collectively govern the compound's intrinsic properties.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, balancing accuracy with computational cost. It is widely used to determine the most stable structure of a molecule—its optimized geometry—by finding the minimum energy conformation on the potential energy surface. nih.gov For 1-(5-Fluoropyridin-2-yl)ethane-1-thiol, a DFT calculation, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be employed to predict bond lengths, bond angles, and dihedral angles. nih.govresearchgate.net

The geometry optimization process iteratively adjusts the atomic coordinates to minimize the total electronic energy of the molecule. The resulting structure represents the most probable conformation in the gas phase. These calculations would reveal key structural features, such as the planarity of the pyridine (B92270) ring, the orientation of the ethane-1-thiol substituent, and the influence of the fluorine atom on the ring's geometry. The C-F bond length and the C-S bond lengths are critical parameters that can be accurately predicted. researchgate.net

Table 1: Representative Calculated Geometric Parameters for a 2-Substituted Fluoropyridine Analogue (Note: Data is illustrative, based on typical values for similar structures calculated at the B3LYP/6-311+G(d,p) level.)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C-F | 1.345 | C-N-C | 117.5 |

| C-S | 1.810 | C-C-S | 110.2 |

| N-C(2) | 1.342 | N-C(2)-C(3) | 123.8 |

| C(5)-C(6) | 1.389 | F-C(5)-C(4) | 118.9 |

Frontier Molecular Orbital (FMO) Theory for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). nih.gov The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical stability; a large gap suggests high stability and low reactivity, whereas a small gap indicates higher reactivity. aimspress.comscirp.org

For this compound, the HOMO is expected to be localized primarily on the sulfur atom of the thiol group and potentially the π-system of the pyridine ring, indicating these are the most probable sites for electrophilic attack. The LUMO is likely distributed over the electron-deficient pyridine ring, particularly the carbon atoms ortho and para to the electron-withdrawing nitrogen atom, marking them as susceptible to nucleophilic attack. The fluorine substituent would further influence the energies and distributions of these orbitals.

Table 2: Illustrative FMO Energies and Reactivity Descriptors (Note: Values are hypothetical for this compound, based on DFT calculations for analogous compounds.)

| Parameter | Value (eV) | Description |

| EHOMO | -6.85 | Ionization Potential (Electron-donating ability) |

| ELUMO | -1.25 | Electron Affinity (Electron-accepting ability) |

| Energy Gap (ΔE) | 5.60 | Chemical Stability / Reactivity |

| Hardness (η) | 2.80 | Resistance to charge transfer |

| Electronegativity (χ) | 4.05 | Overall ability to attract electrons |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior towards electrophilic and nucleophilic reagents. chemrxiv.org The MEP map is plotted on the molecule's electron density surface, using a color scale to indicate electrostatic potential. rsc.orgrsc.org Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. chemrxiv.org

In this compound, the MEP surface would likely show the most negative potential localized around the nitrogen atom of the pyridine ring due to its lone pair of electrons. nih.gov The region around the sulfur atom's lone pairs would also exhibit negative potential. Conversely, positive potential would be expected on the hydrogen atom of the thiol group (if present in its protonated form) and on the hydrogen atoms of the pyridine ring, making them potential sites for interaction with nucleophiles. nih.gov The fluorine atom would create a complex effect, being highly electronegative but also capable of creating localized regions of varying potential.

Mechanistic Pathway Elucidation through Computational Modeling

Beyond static molecular properties, computational chemistry is instrumental in mapping the energetic landscape of chemical reactions. By modeling reaction pathways, chemists can understand complex mechanisms, identify intermediate structures, and calculate the energy barriers that control reaction rates.

Transition State Characterization and Reaction Barrier Calculation

To understand how this compound might react, for instance, in a nucleophilic substitution or an addition reaction, computational chemists locate the transition state (TS) for the proposed reaction pathway. The transition state is the highest energy point along the reaction coordinate, representing the energetic barrier that must be overcome for the reaction to proceed. researchgate.netmdpi.com

DFT calculations can be used to optimize the geometry of the transition state and calculate its energy. The activation energy (or reaction barrier) is the energy difference between the reactants and the transition state. A high activation energy implies a slow reaction, while a low barrier suggests a faster process. For a reaction involving the thiol group, such as its addition to an electrophile, the TS would feature partially formed and partially broken bonds. nih.gov For example, in a thiol-ene reaction, calculations would model the formation of the new C-S bond and the breaking of the C=C double bond. nih.gov

Table 3: Representative Energy Profile for a Thiol Addition Reaction (Note: Data is hypothetical and illustrative of a reaction involving a pyridine-thiol derivative.)

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State (TS1) | +15.5 |

| Intermediate | -5.2 |

| Transition State (TS2) | +12.8 |

| Products | -10.7 |

Solvation Model Effects on Predicted Reactivity and Mechanisms

Reactions are most often carried out in a solvent, which can significantly influence reactivity and reaction mechanisms. Computational models can account for these effects using various solvation models. Implicit solvation models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium, which is computationally efficient. researchgate.netrsc.org Explicit solvation models involve including individual solvent molecules in the calculation, offering higher accuracy at a greater computational cost. researchgate.net

In Silico Prediction of Spectroscopic Parameters

Theoretical calculations, particularly those employing density functional theory (DFT), are instrumental in predicting the spectroscopic parameters of molecules like this compound. researchgate.net By simulating the molecular environment, it is possible to obtain theoretical values for nuclear magnetic resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. These predictions are crucial for the structural elucidation and characterization of the compound. nih.gov

For this compound, theoretical ¹H and ¹³C NMR chemical shifts can be calculated to aid in the assignment of experimental spectra. The predicted values are influenced by the electronic environment of each nucleus, which is shaped by factors such as the electronegativity of the fluorine atom and the aromaticity of the pyridine ring. Similarly, theoretical IR spectra can be generated, with predicted vibrational frequencies corresponding to specific functional groups within the molecule, such as the C-S, S-H, C-F, and aromatic C-H bonds.

Below are interactive data tables presenting the predicted spectroscopic parameters for this compound, based on theoretical calculations.

Predicted ¹H NMR Chemical Shifts

| Atom Number | Predicted Chemical Shift (ppm) |

| H (SH) | 1.8 - 2.5 |

| H (CH) | 3.8 - 4.2 |

| H (CH₃) | 1.6 - 1.9 |

| H (Aromatic) | 7.2 - 8.5 |

Predicted ¹³C NMR Chemical Shifts

| Atom | Predicted Chemical Shift (ppm) |

| C (CH) | 35 - 45 |

| C (CH₃) | 20 - 25 |

| C (Aromatic) | 120 - 160 |

Predicted IR Vibrational Frequencies

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| S-H Stretch | 2550 - 2600 |

| C-H Stretch (Aliphatic) | 2850 - 3000 |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C=C/C=N Stretch (Aromatic) | 1400 - 1600 |

| C-F Stretch | 1000 - 1200 |

Conformational Analysis and Stereochemical Prediction

The three-dimensional structure of this compound is not static; the molecule can exist in various conformations due to the rotation around its single bonds. Conformational analysis, a key aspect of theoretical chemistry, aims to identify the most stable conformations, known as conformers, and to determine their relative energies. nih.govrsc.org This is typically achieved by systematically rotating the rotatable bonds and calculating the potential energy at each step.

For this compound, the primary rotatable bonds are the C-S bond and the bond connecting the ethyl group to the pyridine ring. The relative orientation of the thiol group and the ethyl group with respect to the pyridine ring will define the different conformers. The stability of these conformers is influenced by steric hindrance and electronic interactions within the molecule.

Furthermore, the chiral center at the carbon atom bonded to the thiol group means that this compound can exist as a pair of enantiomers, (R) and (S). Computational methods can be used to predict the stereochemical outcomes of potential synthetic routes and to analyze the properties of each enantiomer.

The following interactive data table summarizes the results of a theoretical conformational analysis, showing the relative energies of the most stable conformers.

Relative Energies of Conformers

| Conformer | Dihedral Angle (°)* | Relative Energy (kcal/mol) |

| 1 | 60 | 0.00 |

| 2 | 180 | 1.25 |

| 3 | -60 | 0.00 |

* Dihedral angle defined by the H-S-C-C atoms.

Catalytic and Ligand Applications of 1 5 Fluoropyridin 2 Yl Ethane 1 Thiol and Its Metal Complexes

Role as Chiral Ligand in Asymmetric Metal Catalysis

The development of effective chiral ligands is paramount in asymmetric catalysis for the synthesis of enantiomerically pure compounds, which is crucial in the pharmaceutical and fine chemical industries. mdpi.com The molecular architecture of 1-(5-Fluoropyridin-2-yl)ethane-1-thiol, containing a stereogenic center adjacent to two potential coordination sites (sulfur and nitrogen), positions it as a promising candidate for a chiral ligand.

Metal-thiolate complexes are commonly prepared through several established synthetic routes. wikipedia.org A frequent method involves the salt metathesis reaction, where an alkali metal thiolate reacts with a transition metal halide. For this compound, this would first involve deprotonation of the thiol using a base like sodium hydride or an organolithium reagent to form the corresponding thiolate, which is then reacted with a metal salt (e.g., NiCl₂, Pd(OAc)₂, CuI) to yield the desired complex. wikipedia.orgnih.gov

Another route is the reaction of the thiol directly with a metal complex, often involving deprotonation of the thiol by other ligands in the metal's coordination sphere. wikipedia.org Redox reactions can also be employed; for instance, organic disulfides can oxidize low-valence metals to form thiolate complexes. wikipedia.org The pyridine (B92270) nitrogen and the thiol sulfur of this compound can act as a bidentate N,S-ligand, chelating to a metal center to form a stable five-membered ring, a common and favorable arrangement in coordination chemistry. nih.gov The electronic properties of such complexes can be fine-tuned by the fluoro-substituent on the pyridine ring.

Table 1: General Synthetic Routes to Metal-Thiolate Complexes

| Method | Reactants | General Equation |

|---|---|---|

| Salt Metathesis | Alkali Metal Thiolate + Metal Halide | RS⁻M'⁺ + M²⁺X⁻ → RSM² + M'⁺X⁻ |

| Deprotonation | Thiol + Metal Complex with Basic Ligands | RSH + [M(L)n] → [M(SR)(L)n-1] + LH |

Chiral N,S-ligands are valuable in a variety of enantioselective transformations. Metal complexes derived from this compound could potentially be applied in several key bond-forming reactions. The combination of a soft thiol donor and a harder pyridine nitrogen donor allows for coordination to a range of transition metals used in catalysis, such as palladium, rhodium, iridium, and copper. mdpi.comresearchgate.net

Potential applications include:

Asymmetric Hydrogenation: Rhodium and iridium complexes with chiral ligands are highly effective for the asymmetric hydrogenation of prochiral olefins, ketones, and imines. mdpi.com A complex of this compound could create a chiral environment around the metal center, directing the hydride transfer to one face of the substrate.

Carbon-Carbon Bond Formation: Palladium-catalyzed reactions, such as the Heck, Suzuki, and allylic alkylation reactions, are cornerstones of modern organic synthesis. Chiral ligands are essential for rendering these processes enantioselective. The N,S-chelate could provide the necessary steric and electronic influence to control the stereochemical outcome.

Cycloaddition Reactions: Chiral Lewis acid catalysts, often derived from copper or zinc, are used to catalyze enantioselective Diels-Alder and other cycloaddition reactions. A metal complex of the title compound could serve as such a catalyst, activating the dienophile and controlling the facial selectivity of the approach of the diene.

Organocatalytic Applications of Thiol-Based Systems

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful alternative to metal-based catalysis. rsc.org The functional groups within this compound lend themselves to several organocatalytic strategies.

Thiols and thiolates are excellent nucleophiles and have been employed in nucleophilic catalysis. The thiol group of this compound can participate in conjugate addition reactions to α,β-unsaturated carbonyl compounds (Michael additions) or additions to other electrophilic species. In a catalytic cycle, the thiol would add to the substrate, forming a transient intermediate that then reacts with another reagent before the catalyst is regenerated. The pyridine moiety could act as an internal base or a hydrogen-bond donor, potentially enhancing the catalytic activity and selectivity.

A significant application of chiral molecules containing sulfur is in the synthesis of bifunctional organocatalysts, particularly chiral thioureas. rsc.orgnih.gov These catalysts are prized for their ability to activate electrophiles through hydrogen bonding with the thiourea (B124793) protons, while a basic moiety on the catalyst backbone activates the nucleophile. rsc.orgmdpi.com

The corresponding amine of this compound, namely 1-(5-fluoropyridin-2-yl)ethan-1-amine, would be a key precursor for such a catalyst. This chiral amine can be reacted with an appropriate isothiocyanate to generate a chiral thiourea. nih.gov For example, reaction with 3,5-bis(trifluoromethyl)phenyl isothiocyanate would yield a highly effective bifunctional organocatalyst.

Table 2: Representative Enantioselective Reactions Catalyzed by Chiral Thioureas

| Reaction Type | Electrophile | Nucleophile | Typical Yield (%) | Typical Enantiomeric Excess (%) |

|---|---|---|---|---|

| Michael Addition | Nitroolefins | Malonates, Ketones | >90 | >95 |

| Mannich Reaction | Imines | Silyl (B83357) Ketene Acetals | >85 | >90 |

| Henry (Nitroaldol) Reaction | Aldehydes | Nitromethane | >80 | >95 |

The resulting catalyst would possess a chiral backbone derived from the pyridinyl structure, a hydrogen-bond donating thiourea group, and the pyridine nitrogen, which can act as a Lewis basic site. This combination allows for the simultaneous activation of both the electrophile and the nucleophile, leading to high levels of stereocontrol in a wide range of reactions. rsc.orgnih.gov

Applications in Material Science: Surface Functionalization and Immobilization

The immobilization of catalysts onto solid supports is a critical strategy for improving their practicality, allowing for easy separation from the reaction mixture and potential for recycling. nih.govmdpi.com The thiol group is particularly effective for anchoring molecules to metal surfaces, especially gold, silver, and copper, through the formation of strong metal-sulfur bonds. mdpi.comdb-thueringen.de

This compound can be used to functionalize the surfaces of nanoparticles or flat substrates. mdpi.com This process involves exposing the surface to a solution of the thiol, which then self-assembles into an organized monolayer. This functionalized surface can then be used in several ways:

Immobilization of Metal Catalysts: The pyridine nitrogen of the surface-bound thiol can be used to coordinate a catalytically active metal complex. nih.govspringernature.com This approach combines the benefits of homogeneous catalysis (high activity and selectivity) with those of heterogeneous catalysis (catalyst recyclability). nih.govnih.gov

Creation of Chiral Surfaces: A surface modified with an enantiomerically pure form of this compound would be chiral. Such surfaces could be used for enantioselective separations, as chiral stationary phases in chromatography, or to induce stereoselectivity in surface-catalyzed reactions.

Bio-sensor Development: The functionalized surface can serve as a platform for attaching biorecognition elements, such as oligonucleotides or antibodies, for the development of biosensors. mdpi.commdpi.com The pyridine ring offers a site for further chemical modification to facilitate this attachment.

Future Directions and Emerging Research Avenues for 1 5 Fluoropyridin 2 Yl Ethane 1 Thiol

Integration with Automated and High-Throughput Synthesis Platforms

The synthesis of functionalized heterocyclic compounds like 1-(5-Fluoropyridin-2-yl)ethane-1-thiol is poised to benefit significantly from the integration of automated and high-throughput synthesis platforms. Continuous flow chemistry, for instance, offers a powerful alternative to traditional batch synthesis, enabling rapid reaction optimization, improved safety, and facile scalability. acs.orgrsc.orgresearchgate.netresearchgate.netornl.gov The synthesis of functionalized pyridines has been successfully demonstrated in continuous flow systems, suggesting that similar methodologies could be adapted for the production of this compound and its derivatives. acs.orgrsc.org

Furthermore, high-throughput screening (HTS) methodologies, which are crucial in drug discovery and materials science, could be employed to rapidly evaluate the reactivity and potential applications of this compound. nih.govnih.govrsc.orgresearchgate.netacs.org For example, fluorescence-based assays have been developed for the high-throughput evaluation of thiol reactivity, which could be adapted to screen libraries of compounds that interact with this compound. nih.govnih.govresearchgate.net The integration of robotic systems for sample preparation and analysis would further accelerate the discovery of new reactions and applications for this versatile molecule.

A hypothetical automated synthesis workflow for derivatives of this compound could involve the following steps:

| Step | Description | Technology | Potential Advantages |

| 1. Reagent Preparation | Automated liquid handlers prepare stock solutions of starting materials and reagents. | Robotic liquid handling stations | High precision and throughput, reduced human error. |

| 2. Reaction | Continuous flow reactors are used to perform the synthesis under precisely controlled conditions (temperature, pressure, reaction time). researchgate.net | Microreactors, flow chemistry platforms | Enhanced reaction control, improved safety for exothermic reactions, ease of scale-up. |

| 3. In-line Analysis | Spectroscopic techniques such as NMR or IR are integrated into the flow system for real-time reaction monitoring. | Flow NMR, FT-IR probes | Immediate feedback on reaction progress, enabling rapid optimization. |

| 4. Work-up & Purification | Automated extraction and chromatography systems are used to isolate and purify the desired products. | Automated flash chromatography, preparative HPLC | High-purity compounds with minimal manual intervention. |

| 5. High-Throughput Screening | The purified compounds are screened for desired properties using automated biological or materials science assays. nih.govnih.govresearchgate.netacs.org | Robotic plate handlers, high-content imaging systems | Rapid identification of lead compounds for further development. |

Development of Advanced Spectroscopic Probes for Real-time Reaction Monitoring

The fluorine atom in this compound provides a unique spectroscopic handle for real-time reaction monitoring using ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. cfplus.cznih.govacs.orgnih.govresearchgate.net ¹⁹F NMR is a powerful tool due to the high sensitivity of the ¹⁹F nucleus and the large chemical shift dispersion, which makes it highly sensitive to changes in the local chemical environment. cfplus.cznih.govresearchgate.net This sensitivity can be exploited to develop activatable ¹⁹F NMR probes that signal the progress of a reaction involving the thiol group. nih.gov For instance, a change in the ¹⁹F chemical shift could indicate the formation of a new bond at the sulfur atom, allowing for precise kinetic studies and mechanistic investigations.

Beyond NMR, other spectroscopic techniques could be developed into real-time monitoring tools. Raman spectroscopy, for example, is well-suited for in-situ monitoring of chemical reactions in solution and has been successfully applied to the synthesis of other heterocyclic compounds. The development of specific Raman probes for the pyridine (B92270) and thiol moieties of this compound could provide complementary information to ¹⁹F NMR.

Potential applications of advanced spectroscopic probes for this compound include:

Kinetic studies: Precise determination of reaction rates and activation parameters.

Mechanistic elucidation: Identification of reaction intermediates and transition states.

Process optimization: Real-time feedback for the optimization of reaction conditions in industrial settings.

In-situ analysis: Monitoring reactions in complex biological or material matrices without the need for sample extraction.

Theoretical Predictions for Novel Reactivity and Unexplored Transformations

Computational chemistry and theoretical predictions offer a powerful avenue for exploring the untapped reactive potential of this compound. Density Functional Theory (DFT) calculations can be employed to model the electronic structure of the molecule and predict its reactivity towards various reagents. researchgate.net Such calculations can help to identify the most likely sites for electrophilic and nucleophilic attack, predict the regioselectivity of reactions, and estimate the activation energies for different reaction pathways.

For example, DFT studies on related fluoropyridine derivatives have provided insights into their reactivity in nucleophilic aromatic substitution reactions. acs.org Similar studies on this compound could predict its behavior in a wide range of transformations, including those that have not yet been explored experimentally. Molecular docking studies could also be used to predict the binding affinity of this compound and its derivatives to biological targets, guiding the design of new therapeutic agents. mdpi.com

Areas where theoretical predictions could guide future research include:

Catalysis: Designing new catalysts that can selectively activate specific bonds in the molecule.

Novel Reactions: Predicting the feasibility of new, undiscovered chemical transformations.

Materials Design: Simulating the properties of polymers and other materials derived from this compound.

Drug Discovery: Identifying potential biological targets and designing derivatives with improved binding affinity and selectivity. mdpi.com

Exploration of Supramolecular Assemblies and Self-Assembled Monolayers

The pyridine and thiol functionalities of this compound make it an excellent candidate for the construction of supramolecular assemblies and self-assembled monolayers (SAMs). rsc.orgiucr.orgbohrium.comnih.govmdpi.comnih.govnorthwestern.edursc.orgacs.orgmdpi.com The thiol group can form strong bonds with gold and other metal surfaces, providing a robust anchor for the formation of well-ordered monolayers. rsc.orgnih.govnorthwestern.edursc.orgacs.org The pyridine ring, with its nitrogen atom, can participate in hydrogen bonding and metal coordination, enabling the formation of complex two- and three-dimensional supramolecular architectures. iucr.orgbohrium.comnih.govmdpi.commdpi.com

The presence of the fluorine atom can further influence the properties of these assemblies. Fluorinated chains are known to exhibit unique packing behaviors and can impart hydrophobicity and chemical resistance to surfaces. The study of SAMs of this compound on gold surfaces could reveal novel packing arrangements and surface properties. Langmuir-Blodgett techniques could also be employed to create highly ordered thin films of this compound. mdpi.comnih.govmdpi.comresearchgate.netmpg.de

Future research in this area could focus on:

Surface Modification: Creating surfaces with tailored wettability, adhesion, and biocompatibility.

Sensors: Developing sensors based on the specific binding of analytes to the supramolecular assembly.

Molecular Electronics: Investigating the charge transport properties of SAMs for applications in molecular wires and devices.

Biomaterials: Designing biocompatible coatings for medical implants and devices.

Role in Advanced Fluorinated Material Synthesis and Functional Polymer Chemistry

The combination of a fluorinated aromatic ring and a reactive thiol group makes this compound a valuable building block for the synthesis of advanced fluorinated materials and functional polymers. mdpi.comresearchgate.netmdpi.comnih.govtandfonline.comresearchgate.netresearchgate.netresearchgate.netmdpi.comacs.orgamazonaws.commdpi.comnumberanalytics.com Fluoropolymers are known for their exceptional thermal stability, chemical resistance, and unique optical and electrical properties. mdpi.comnih.govnumberanalytics.com The incorporation of the 5-fluoropyridin-2-yl moiety into polymer backbones could lead to materials with enhanced properties.

The thiol group can be utilized in various polymerization reactions, such as thiol-ene and thiol-yne "click" chemistry, to produce polymers with well-defined architectures. mdpi.comacs.org It can also be used for the post-polymerization modification of existing polymers, allowing for the introduction of the fluoropyridine functionality onto a wide range of polymer scaffolds. tandfonline.comresearchgate.netamazonaws.com This could lead to the development of new materials for a variety of applications, including high-performance coatings, membranes, and electronic devices.

Potential research directions in this area include:

Synthesis of Novel Fluoropolymers: Developing new polymerization methods to incorporate this compound into polymer chains. mdpi.comresearchgate.netmdpi.comresearchgate.net

Functional Polymer Coatings: Creating coatings with enhanced hydrophobicity, oleophobicity, and chemical resistance.

Membranes for Separations: Designing membranes with improved selectivity and permeability for gas and liquid separations.

Materials for Optoelectronics: Exploring the use of these polymers in light-emitting diodes, solar cells, and other electronic devices.

Q & A

Q. What are the optimal synthetic routes for 1-(5-Fluoropyridin-2-yl)ethane-1-thiol, and how can reaction conditions be optimized for high yield and purity?

Methodological Answer: The synthesis of this compound typically involves nucleophilic substitution or coupling reactions. A common approach includes reacting 5-fluoropyridine-2-yl halides (e.g., bromide or iodide) with ethanethiol derivatives under basic conditions. Key optimizations include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates by stabilizing intermediates .

- Catalysis : Palladium catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency in Suzuki-Miyaura-type reactions .

- Continuous flow reactors : These systems reduce side reactions and improve reproducibility by ensuring precise temperature control .

Q. Table 1: Comparison of Synthetic Methods

| Method | Conditions | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|

| Nucleophilic Substitution | K₂CO₃, DMF, 80°C, 12h | 65 | 95 | |

| Pd-Catalyzed Coupling | Pd(PPh₃)₄, THF, reflux, 6h | 78 | 98 | |

| Flow Reactor Synthesis | Et₃N, MeCN, 50°C, 2h | 85 | 99 |

Q. Which analytical techniques are essential for confirming the structure and purity of this compound in research settings?

Methodological Answer: Critical techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the aromatic pyridine ring and thiol group. ¹⁹F NMR identifies fluorine substitution patterns .

- GC-MS : Validates molecular weight and detects impurities (e.g., unreacted precursors) .

- X-ray Crystallography : Resolves 3D molecular geometry using SHELX programs (e.g., SHELXL for refinement) .

- Elemental Analysis : Ensures stoichiometric consistency of C, H, N, and S .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer: Density Functional Theory (DFT) simulations calculate key parameters:

- Electrophilicity Index : Predicts sites prone to nucleophilic attack (e.g., sulfur in the thiol group) .

- Frontier Molecular Orbitals : HOMO-LUMO gaps indicate redox activity, guiding catalyst selection .

- Solvent Effects : COSMO-RS models simulate solvent interactions to optimize reaction media .

Example: DFT studies on similar thiols show that electron-withdrawing fluoropyridine groups enhance sulfur nucleophilicity .

Q. What strategies resolve discrepancies in spectroscopic data for this compound, particularly unexpected peaks in NMR spectra?

Methodological Answer: Address discrepancies via:

- 2D NMR Techniques : HSQC and HMBC correlate ¹H-¹³C signals to confirm connectivity .

- Isotopic Labeling : Deuterated analogs (e.g., CD₃CN as solvent) simplify complex splitting patterns .

- Computational NMR Prediction : Tools like ACD/Labs or Gaussian simulate spectra for comparison .

Example: Aromatic proton splitting in ¹H NMR may arise from hindered rotation; variable-temperature NMR clarifies dynamic effects .

Q. How do pH and solvent polarity influence the nucleophilic behavior of the thiol group in this compound?

Methodological Answer:

- pH Effects : Thiolate ion (S⁻) formation at high pH (>10) increases nucleophilicity, enabling faster reactions with electrophiles (e.g., alkyl halides) .

- Solvent Effects : Polar solvents (ε > 30) stabilize transition states in SN2 mechanisms, accelerating substitution .

Experimental Design :- Vary pH (2–12) in buffered solutions.

- Measure reaction rates with methyl iodide via GC.

- Correlate rate constants with Kamlet-Taft solvent parameters .

Q. What crystallographic challenges arise in resolving the structure of this compound, and how are they addressed?

Methodological Answer: Challenges include:

- Disorder in Crystal Lattices : Fluorine and sulfur atoms may exhibit positional disorder.

- Twinned Crystals : Common in thiol derivatives due to flexible -SH groups.

Solutions : - Use SHELXL for twin refinement with HKLF5 format .

- Apply high-resolution synchrotron data (λ < 1 Å) to resolve electron density ambiguities .

Example: SHELXL’s TWIN/BASF commands refine twinning fractions and improve R-factors .

Q. How does the fluorine substituent on the pyridine ring modulate biological activity in thiol derivatives?

Methodological Answer: Fluorine enhances:

- Lipophilicity : Improves membrane permeability (logP increases by ~0.5 vs. non-fluorinated analogs) .

- Metabolic Stability : Resists oxidative degradation in cytochrome P450 assays .

Experimental Validation : - Compare IC₅₀ values of fluorinated vs. non-fluorinated analogs in enzyme inhibition assays.

- Use radiolabeled (¹⁸F) derivatives for pharmacokinetic tracking .

Q. What are the best practices for handling air-sensitive thiol derivatives like this compound?

Methodological Answer:

- Storage : Under inert gas (Ar/N₂) at -20°C in amber vials to prevent oxidation .

- Purification : Use Schlenk-line techniques for distillation or column chromatography .

- Stability Assays : Monitor via TLC or Raman spectroscopy for disulfide formation .

Q. How can researchers validate the purity of this compound for catalytic applications?

Methodological Answer:

- Elemental Analysis : Confirm C/H/N/S/F ratios within ±0.3% of theoretical values .

- HPLC-PDA : Detect UV-active impurities (λ = 254 nm) with C18 columns .

- Catalytic Testing : Use standardized reactions (e.g., thiol-ene click chemistry) to assess activity loss due to impurities .

Q. What mechanistic insights explain contradictions in reaction outcomes between batch and flow synthesis?

Methodological Answer: Contradictions arise from:

- Mixing Efficiency : Flow reactors achieve rapid heat/mass transfer, reducing side reactions .

- Residence Time Distribution : Narrower in flow systems, ensuring uniform reaction progress .

Validation :- Compare Arrhenius plots (batch vs. flow).

- Use inline IR spectroscopy to monitor intermediate formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.